![molecular formula C8H7NO6S B1424233 5-(Methylsulfonyl)-2-nitrobenzoic acid CAS No. 898547-72-3](/img/structure/B1424233.png)
5-(Methylsulfonyl)-2-nitrobenzoic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for “5-(Methylsulfonyl)-2-nitrobenzoic acid” are not available, similar compounds such as pinacol boronic esters are synthesized through catalytic protodeboronation .Chemical Reactions Analysis
Sulfonyl groups are known to participate in various chemical reactions. For instance, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound with a methylsulfonyl group would depend on the other functional groups present in the molecule. For instance, dimethyl sulfone is a colorless solid that is relatively inert chemically and able to resist decomposition at elevated temperatures .Scientific Research Applications
Sensing Applications
5-(Methylsulfonyl)-2-nitrobenzoic acid can be utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of homogeneous assays and heterogeneous detection systems .
Biological Labelling
The compound’s reactivity with diols also allows it to be used in biological labelling. This application is significant for tracking and observing biological processes in research settings .
Protein Manipulation and Modification
Researchers can employ 5-(Methylsulfonyl)-2-nitrobenzoic acid in the manipulation and modification of proteins. This is particularly useful in studying protein function and structure .
Separation Technologies
In the field of separation technologies, this compound can be used to facilitate the separation of different biological molecules, which is essential for analytical and preparative purposes .
Development of Therapeutics
The interaction of 5-(Methylsulfonyl)-2-nitrobenzoic acid with other biological molecules presents opportunities for the development of new therapeutics. Its role in drug design and synthesis is an area of active research .
Electrophoresis of Glycated Molecules
This compound can be used in the electrophoresis of glycated molecules, aiding in the analysis of glycation patterns which is important in diabetes research .
Microparticles for Analytical Methods
5-(Methylsulfonyl)-2-nitrobenzoic acid can be a building block for microparticles used in various analytical methods. These microparticles can be tailored for specific detection and analysis tasks .
Polymers for Controlled Release of Insulin
The compound is also used in the creation of polymers that can control the release of insulin. This application is particularly promising for the development of advanced diabetes treatments .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methylsulfonyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c1-16(14,15)5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWQIUPBICXSAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697402 | |
Record name | 5-(Methanesulfonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylsulfonyl)-2-nitrobenzoic acid | |
CAS RN |
898547-72-3 | |
Record name | 5-(Methanesulfonyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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